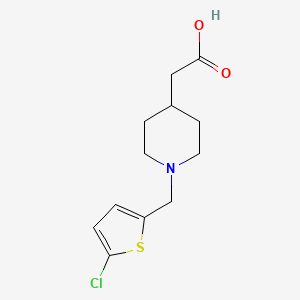

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid

CAS No.: 1507397-42-3

Cat. No.: VC3085712

Molecular Formula: C12H16ClNO2S

Molecular Weight: 273.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1507397-42-3 |

|---|---|

| Molecular Formula | C12H16ClNO2S |

| Molecular Weight | 273.78 g/mol |

| IUPAC Name | 2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid |

| Standard InChI | InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) |

| Standard InChI Key | MOPSGDWOBRWNCB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl |

| Canonical SMILES | C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is identified by the CAS Registry Number 1507397-42-3 . The molecular formula of this compound is C12H16ClNO2S, which reflects its complex structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound consists of a central piperidine ring substituted at the 4-position with an acetic acid group and at the nitrogen (position 1) with a (5-chlorothiophen-2-yl)methyl group. This structural arrangement creates a molecule with both basic (piperidine) and acidic (carboxylic acid) functional groups, giving it amphoteric properties.

Structural Components Analysis

The compound can be conceptually divided into three key structural components:

-

A piperidine ring: This six-membered heterocyclic ring contains a basic nitrogen atom, similar to that found in 2-(Piperidin-4-yl)acetic acid .

-

An acetic acid group: Attached at the 4-position of the piperidine ring, this functional group provides acidity and hydrogen bonding capability.

-

A (5-chlorothiophen-2-yl)methyl group: This substituent on the piperidine nitrogen introduces a halogenated thiophene moiety, which may contribute to specific intermolecular interactions and potential biological activities.

Synthetic Approaches and Preparation

Starting Materials

The synthesis would likely utilize key precursors such as:

-

5-Chlorothiophene-2-carbaldehyde or 2-(chloromethyl)-5-chlorothiophene

-

Appropriate reducing agents and bases

Reaction Conditions and Purification

The reaction conditions for the N-alkylation would typically involve a polar aprotic solvent such as acetonitrile or DMF, a base like potassium carbonate or triethylamine, and moderate heating. Purification methods would likely include recrystallization, column chromatography, or preparative HPLC, depending on the scale and purity requirements.

Structural Relationship to Similar Compounds

Comparison with Simple Piperidine Derivatives

| Compound Name | Molecular Formula | Structural Differences | Common Features |

|---|---|---|---|

| 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid | C12H16ClNO2S | Acetic acid at 4-position | Piperidine core, 5-chlorothiophene |

| 2-(Piperidin-4-yl)acetic acid | C7H13NO2 | No N-substituent | Piperidine core, acetic acid at 4-position |

| 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine | C15H18ClN3OS | Oxy-pyrimidine at 4-position | Piperidine core, 5-chlorothiophene |

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is largely determined by its functional groups:

-

The carboxylic acid group can undergo typical reactions such as esterification, amide formation, reduction to alcohol, and decarboxylation under appropriate conditions.

-

The tertiary amine of the piperidine ring can act as a nucleophile, undergo quaternization with alkyl halides, or form N-oxides.

-

The thiophene ring, being an electron-rich heterocycle, can participate in electrophilic aromatic substitution reactions, though with diminished reactivity due to the electron-withdrawing effect of the chlorine substituent.

Stability Considerations

The compound would likely exhibit reasonable stability under normal storage conditions, though precautions against moisture and oxidation would be prudent. The presence of the carboxylic acid group suggests potential for dimerization through hydrogen bonding, which might affect its physical properties and handling characteristics.

Analytical Characterization

Chromatographic Behavior

The compound would likely exhibit retention characteristics on reverse-phase HPLC consistent with its moderate lipophilicity, with retention affected by mobile phase pH due to the ionizable carboxylic acid and basic piperidine groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume